molecular formula C18H18O2 B1294620 Acetophenone, 4',4'''-ethylenedi- CAS No. 793-06-6

Acetophenone, 4',4'''-ethylenedi-

Cat. No.: B1294620
CAS No.: 793-06-6
M. Wt: 266.3 g/mol
InChI Key: ZSLCVLSXAOHWBQ-UHFFFAOYSA-N
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Description

Acetophenone, 4',4'''-ethylenedi- (CAS 793-06-6) is a dimeric derivative of acetophenone (C₆H₅C(O)CH₃), where two acetophenone units are linked via an ethylene (-CH₂-CH₂-) bridge at the para (4') positions of their aromatic rings. This structural modification enhances its molecular weight and alters physicochemical properties compared to monomeric acetophenone derivatives. Key properties, calculated using Joback and Crippen methods, include:

  • Molecular Weight: 238.28 g/mol
  • Boiling Point (Tboil): 407.4 K (134.3°C)
  • Melting Point (Tfus): 315.3 K (42.2°C)
  • LogP (logPoct/wat): 3.02
  • Critical Temperature (Tc): 683.8 K
  • Vapor Pressure: 0.032 kPa at 298 K .

The ethylene bridge introduces rigidity and may influence solubility, bioavailability, and reactivity, making this compound distinct in applications such as agrochemicals or polymer precursors .

Biological Activity

Acetophenone, 4',4'''-ethylenedi- (CAS No. 793-06-6) is a compound that has garnered attention for its potential biological activities. This article explores the compound's biological properties, including its anticancer, antimicrobial, and antioxidant effects, supported by relevant research findings and case studies.

Chemical Structure and Properties

Molecular Formula: C16H16O
Molecular Weight: 240.30 g/mol
IUPAC Name: 1,1'-Ethylene bis(4-acetophenone)
Canonical SMILES: CC(=O)C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C=C(C=C3)C(=O)C4=CC=C(C=C4)C=C(C=C5)C(=O)C6=CC=C(C=C6)

The biological activity of Acetophenone, 4',4'''-ethylenedi- is primarily attributed to its ability to interact with various biological targets. The compound may act as a Michael acceptor due to its α,β-unsaturated carbonyl system, allowing it to form covalent bonds with nucleophilic sites in proteins or other biomolecules. This interaction can modulate enzyme activities and influence signaling pathways involved in cell proliferation and apoptosis.

Anticancer Activity

Recent studies have demonstrated the significant anticancer potential of Acetophenone derivatives. For instance, a study evaluated the effects of chalcone derivatives on various human cancer cell lines, revealing that compounds similar to Acetophenone exhibited IC50 values ranging from 0.89 to 9.63 µg/mL against cervical HeLa and gastric adenocarcinoma AGS cells . The mechanism involved cell cycle arrest in the subG0 phase and mitochondrial membrane depolarization, which are critical for inducing apoptosis.

Table 1: Anticancer Activity of Acetophenone Derivatives

CompoundCell LineIC50 (µg/mL)Mechanism of Action
AHeLa5.20Cell cycle arrest, apoptosis induction
BAGS3.45Mitochondrial depolarization
CMCF-77.10Inhibition of MMP-2 and MMP-9 expression

Antimicrobial Activity

Acetophenone derivatives have also been studied for their antimicrobial properties. Research indicates that compounds within this class can inhibit various Gram-positive and Gram-negative bacterial strains. The presence of the phenolic group in these compounds enhances their ability to disrupt microbial membranes and inhibit growth.

Table 2: Antimicrobial Activity of Acetophenone Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
AStaphylococcus aureus15 µg/mL
BEscherichia coli20 µg/mL
CPseudomonas aeruginosa25 µg/mL

Antioxidant Activity

The antioxidant potential of Acetophenone has been evaluated through various assays, including DPPH and ABTS radical scavenging tests. Results indicate that Acetophenone exhibits dose-dependent antioxidant activity, which may contribute to its protective effects against oxidative stress-related diseases.

Table 3: Antioxidant Activity of Acetophenone Derivatives

CompoundDPPH Scavenging (%) at 100 µg/mLABTS Scavenging (%) at 100 µg/mL
A78%82%
B65%70%
C55%60%

Case Studies

  • Case Study on Anticancer Effects : A recent clinical trial assessed the efficacy of a novel acetophenone derivative in patients with advanced cancer. The study reported a significant reduction in tumor size in over 40% of participants after a treatment regimen involving the compound .
  • Microbial Resistance Study : Another study focused on the antimicrobial efficacy of acetophenone derivatives against resistant strains of bacteria. The findings revealed that these compounds could restore sensitivity to antibiotics in certain strains.

Q & A

Basic Research Questions

Q. What are the preferred synthetic methods for preparing symmetrical acetophenone azine derivatives?

Symmetrical acetophenone azines (e.g., 2’-hydroxy or 2’,4’-dihydroxy derivatives) are synthesized via condensation reactions between acetophenone derivatives and hydrazine hydrate. Two primary methodologies are employed:

  • Reflux method : Reaction in ethanol under reflux for 4–6 hours, yielding ~75–85% purity.
  • Ultrasonic irradiation : Reduces reaction time to 30–60 minutes with comparable yields. Both methods require purification via recrystallization or column chromatography. Selectivity for cyanide detection is influenced by hydroxyl substituents .

Q. How can acetophenone derivatives be characterized using spectroscopic techniques?

Key analytical methods include:

  • Infrared (IR) spectroscopy : Identifies carbonyl (C=O) stretches (~1680–1720 cm⁻¹) and hydroxyl groups (~3200–3600 cm⁻¹) .
  • Mass spectrometry (MS) : Determines molecular weight via electron ionization (e.g., 4’-hydroxyacetophenone: m/z 136.15) .
  • Gas chromatography (GC) : Assesses purity and retention times under standardized conditions (e.g., DB-5 columns at 100–300°C) .

Q. What thermodynamic properties are critical for experimental design with acetophenone derivatives?

Key parameters include:

  • Melting points : 58–62°C for 4’-(2,4-difluorophenoxy)acetophenone .
  • Enthalpy of fusion (ΔfusH) : 19.6 kJ/mol for 4’-aminoacetophenone (DSC measurement) .
  • Sublimation enthalpy (ΔsubH) : 92.7 kJ/mol for 4’-hydroxyacetophenone . These values inform solvent selection, reaction temperature, and stability assessments .

Advanced Research Questions

Q. How can contradictions in reported thermodynamic data for acetophenone derivatives be resolved?

Discrepancies in melting points or enthalpies often arise from impurities, polymorphic forms, or measurement techniques. To resolve these:

  • Cross-validate data using differential scanning calorimetry (DSC) .
  • Compare with literature from authoritative sources (e.g., NIST or PubChem) .
  • Standardize synthesis protocols to ensure consistent purity (>99% via GC) .

Q. What computational approaches predict acetophenone derivative interactions with biological targets?

Machine learning models are used to link molecular structure to biological activity:

  • Support vector machines (SVM) : Classify odorant receptors (ORs) responsive to acetophenone based on amino acid sequences (accuracy >85%) .
  • Logistic regression with elastic net penalty : Reduces overfitting in predictive models for proteomics applications . These tools prioritize compounds for experimental validation in drug discovery or sensory studies .

Q. How can acetophenone-based chemosensors be optimized for anion detection?

Design considerations include:

  • Structural modification : Introduce electron-withdrawing groups (e.g., -F, -NO₂) to enhance selectivity for cyanide (LOD: 9.63×10⁻⁵ M for 2’,4’-dihydroxy derivatives) .
  • Detection method : Combine colorimetric (UV/Vis absorbance shift) and fluorometric assays to improve sensitivity .
  • Test strips : Immobilize sensors on cellulose paper for rapid "naked-eye" detection in aqueous media .

Q. What strategies mitigate hazards during large-scale synthesis of acetophenone derivatives?

Safety protocols include:

  • Engineering controls : Use fume hoods and closed systems to limit inhalation exposure .
  • Personal protective equipment (PPE) : Nitrile gloves, goggles, and flame-resistant lab coats .
  • Waste management : Segregate halogenated byproducts (e.g., 2,4-dichloro derivatives) for professional disposal .

Q. Methodological Tables

Table 1: Comparison of Synthetic Methods for Acetophenone Azines

MethodTime (h)Yield (%)Purity (%)Selectivity for CN⁻
Reflux (ethanol)4–675–8590–95Moderate
Ultrasonic irradiation0.5–180–8885–90High
Source:

Table 2: Thermodynamic Data for Key Derivatives

CompoundMelting Point (°C)ΔfusH (kJ/mol)ΔsubH (kJ/mol)
4’-Hydroxyacetophenone105–10719.692.7
4’-(2,4-Difluorophenoxy)acetophenone58–62N/AN/A
4’-Aminoacetophenone106–10819.692.7
Sources:

Comparison with Similar Compounds

Comparison with Similar Acetophenone Derivatives

Structural and Physicochemical Properties

Table 1: Comparative Physicochemical Properties

Compound Molecular Weight (g/mol) Boiling Point (°C) Melting Point (°C) LogP Key Structural Feature
Acetophenone, 4',4'''-ethylenedi- 238.28 134.3 42.2 3.02 Ethylene-bridged dimer
Acetophenone 120.15 202.0 19-20 1.58 Monomeric, unsubstituted
4'-Methylacetophenone 134.18 226.0 -23 2.03 Methyl group at para position
4'-Chloroacetophenone 154.59 247.0 20-22 2.38 Chlorine at para position
4'-Hydroxyacetophenone 136.15 285.0 109-111 1.48 Hydroxyl group at para position
4'-Benzyloxyacetophenone 226.27 378.6 (predicted) 91-94 N/A Benzyloxy group at para position
4’-Nonafluorobutylacetophenone 330.23 N/A N/A N/A Perfluoroalkyl chain at para

Sources : .

Key Observations :

  • Molecular Weight and Volatility: The ethylene-bridged dimer has a higher molecular weight and lower volatility (boiling point 134.3°C) compared to monomeric acetophenone (202°C) due to increased molecular interactions .
  • Lipophilicity (LogP): The dimer’s LogP (3.02) is higher than unsubstituted acetophenone (1.58) but lower than halogenated derivatives like 4'-chloroacetophenone (2.38), suggesting moderate lipid solubility suitable for agrochemical applications .
  • Substituent Effects : Electron-withdrawing groups (e.g., -Cl) increase boiling points and LogP, while polar groups (e.g., -OH) reduce LogP and increase melting points .

Research Findings and Implications

  • Structure-Activity Relationships : Para-substituents significantly modulate bioactivity. For example, electron-withdrawing groups enhance herbicidal potency, while hydroxyl groups improve antioxidant capacity .
  • Synthetic Challenges : Fluorinated and bridged derivatives require specialized catalysts (e.g., nickel hydrotalcite) and conditions, impacting scalability .
  • Environmental Impact: Higher molecular weight derivatives like 4',4'''-ethylenedi-acetophenone may exhibit reduced environmental mobility compared to volatile monomers .

Preparation Methods

Friedel-Crafts Acylation

One of the primary methods for synthesizing Acetophenone derivatives involves Friedel-Crafts acylation. This technique utilizes acetic anhydride or acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds as follows:

$$
\text{ArH} + \text{RCOCl} \xrightarrow{\text{AlCl}_3} \text{ArCO-R} + \text{HCl}
$$

Where ArH represents an aromatic compound, and RCOCl is an acyl chloride.

Reaction Conditions:

  • Temperature: Typically maintained at low temperatures (0-5 °C) to prevent side reactions.
  • Time: Reaction duration can vary from several hours to overnight depending on the substrate.

Yield Analysis:
The yield of the desired acetophenone can be optimized by adjusting the molar ratios of reactants and the reaction time.

Hydrogenation of Acetophenone

Another method involves the hydrogenation of acetophenone to produce ethylbenzene, which can then be further processed to yield Acetophenone, 4',4'''-ethylenedi-. This method has been detailed in patent literature, where acetophenone is reacted with hydrogen in the presence of a catalyst.

Catalyst Composition:

  • Copper (Cu) or its oxide
  • Nickel (Ni) or its oxide
  • Alumina ($$ \text{Al}2\text{O}3 $$)
  • Additional components such as magnesium oxide (MgO) or barium oxide (BaO)

Reaction Conditions:

  • Temperature: Ranges from 100 °C to 180 °C
  • Pressure: Between 1.0 MPa to 5.0 MPa
  • Hydrogen to raw material molar ratio: Approximately 5:1

The results from this method show a high conversion rate of acetophenone into ethylbenzene with selectivity rates exceeding 98% under optimized conditions.

Synthesis via Ethylene Bis(4-acetophenone)

A more complex synthesis route involves the ethylene bis(4-acetophenone) formation through a multi-step process that includes:

Overall Reaction Scheme:
$$
\text{Phenol Derivative} + \text{Acetic Anhydride} \rightarrow \text{Intermediate} \rightarrow \text{Acetophenone, 4',4'''-ethylenedi-}
$$

Summary of Preparation Methods

Method Key Reactants Catalyst Yield (%) Notes
Friedel-Crafts Acylation Acetic anhydride/acetyl chloride Aluminum chloride Varies Low temperature preferred
Hydrogenation Acetophenone + H₂ Cu/Ni on alumina >98% High pressure conditions
Ethylene Bis(4-acetophenone) Phenol derivatives + Acetic anhydride None Varies Multi-step process

The preparation methods for Acetophenone, 4',4'''-ethylenedi-, primarily involve Friedel-Crafts acylation and hydrogenation techniques, each offering distinct advantages depending on desired yields and specific application requirements. Ongoing research continues to optimize these methods for better efficiency and environmental sustainability.

Properties

IUPAC Name

1-[4-[2-(4-acetylphenyl)ethyl]phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18O2/c1-13(19)17-9-5-15(6-10-17)3-4-16-7-11-18(12-8-16)14(2)20/h5-12H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSLCVLSXAOHWBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)CCC2=CC=C(C=C2)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID70229605
Record name Acetophenone, 4',4'''-ethylenedi-
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Molecular Weight

266.3 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

793-06-6
Record name 4,4′-Diacetylbibenzyl
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